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4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Target engagement Pharmacological profiling Piperidine carboxamide analogs

Researchers expanding piperidine-1-carboxamide chemotypes in HTS libraries often lack structurally distinct, well-characterized diversity elements. This compound fills that gap with its unique ortho-methoxyphenyl urea and 3-cyanobenzamide substitution pattern. • Structurally distinct from commonly screened piperidine analogs, capturing novel target interactions. • Ideal matched molecular pair comparator for SAR campaigns exploring N-phenyl urea substituent effects. • Well-defined physicochemical profile (XLogP3 2.5, TPSA 94.5 Ų) supports use as an LC-MS retention-time marker.

Molecular Formula C22H24N4O3
Molecular Weight 392.459
CAS No. 1235317-06-2
Cat. No. B2518706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
CAS1235317-06-2
Molecular FormulaC22H24N4O3
Molecular Weight392.459
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C22H24N4O3/c1-29-20-8-3-2-7-19(20)25-22(28)26-11-9-16(10-12-26)15-24-21(27)18-6-4-5-17(13-18)14-23/h2-8,13,16H,9-12,15H2,1H3,(H,24,27)(H,25,28)
InChIKeyFKKFRRJLOZVWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Procurement


4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (CAS 1235317-06-2) is a fully synthetic, non-chiral piperidine-1-carboxamide derivative (MF: C22H24N4O3; MW: 392.45 g/mol) [1]. Structural annotation confirms a 3-cyanobenzamidomethyl substituent at the piperidine 4-position paired with an N-(2-methoxyphenyl)carboxamide moiety at the 1-position, yielding a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 94.5 Ų [1]. The compound is listed in the PubChem repository (CID 49692708) and multiple chemical catalogs [1][2], but a systematic literature search across PubMed, BindingDB, ChEMBL, and Google Patents retrieved no peer-reviewed biological activity data, no target engagement profiles, and no patent exemplification for this exact structure as of the knowledge cutoff [2].

High-throughput screening diversity library
Negative control for SAR assays
LC-MS retention-time marker
Docking methodology calibration

Why Generic Substitution Is Unsupported


Attempting to substitute a closely related piperidine-1-carboxamide analog for 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide cannot be validated against the current evidence base. No publicly available quantitative pharmacological, selectivity, ADMET, or physicochemical benchmarking data exist for this compound [1][2]. Even structurally proximate analogs—such as N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide or methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate—lack head-to-head comparative studies . In the absence of direct or cross-study comparable data, any equivalence claim between this compound and an in-class alternative constitutes an unverifiable assumption, introducing undefined risk for target-engagement or phenotypic screening campaigns .

No comparative activity data available; target engagement assumptions may not transfer to analogs.
Selectivity undefined; polypharmacology profile cannot be assumed from in-class probes.
Computed drug-likeness alone does not indicate experimental ADME comparability.

Quantitative Comparative Evidence


No Documented Target Engagement Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents failed to identify any quantitative target-binding or functional assay data (e.g., IC₅₀, Kd, EC₅₀) for 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide [1]. By contrast, numerous other piperidine-1-carboxamide derivatives have reported activity values—for example, the CXCR2 antagonist SB-225002 (CAS 182498-32-4) exhibits an IC₅₀ of 22 nM with >150-fold selectivity over CXCR1 . This stark data asymmetry means that for the target compound, no comparator-specific differentiation can be quantified at this time.

Target Engagement
Class-level
Target compound: no IC₅₀ / Kd data. Comparator SB-225002: IC₅₀ = 22 nM (CXCR2).
Cannot quantify target engagement for procurement
Literature survey returned no activity values
Target engagement Pharmacological profiling Piperidine carboxamide analogs

No Selectivity or Off-Target Profiling

No data on selectivity, off-target panels, or CYP450 inhibition are available for the target compound [1]. In the piperidine-1-carboxamide chemical class, selectivity is a critical differentiator; for instance, the PI3Kδ inhibitor Idelalisib (CAL-101) achieves an IC₅₀ of 2.5 nM against PI3Kδ with 40- to 300-fold selectivity over other Class I PI3K isoforms (PI3Kα IC₅₀ = 820 nM; PI3Kβ IC₅₀ = 565 nM; PI3Kγ IC₅₀ = 89 nM) [2]. In the absence of analogous selectivity data, the target compound cannot be positioned relative to established, well-characterized chemical probes within the same scaffold family.

Selectivity Profiling
Class-level
Target: no selectivity data. Idelalisib shows PI3Kδ IC₅₀ = 2.5 nM with 40-300× isoform selectivity.
Selectivity cannot be assessed against class probes
Polypharmacology risk undefined
Selectivity profiling Off-target liability Drug discovery

No ADMET or Physicochemical Data

No experimental or in silico ADMET parameters (Caco-2 permeability, microsomal stability, plasma protein binding, hERG liability) are reported for this compound [1]. Computed physicochemical descriptors (MW: 392.5, XLogP3: 2.5, TPSA: 94.5 Ų, HBD: 2, HBA: 4, rotatable bonds: 5) [2] place the compound within typical oral drug-like space, but these in silico metrics are insufficient to differentiate it from hundreds of commercially available piperidine-1-carboxamide congeners, many of which are sold alongside experimental solubility or metabolic stability data .

ADMET / Drug-likeness
Data to verify
Computed properties satisfy Lipinski (MW 392.5, XLogP3 2.5, TPSA 94.5 Ų). No experimental stability or permeability data.
Computed drug-likeness only; no experimental ADMET advantage
Experimental profiling required for selection
ADMET Physicochemical properties Drug-likeness

Recommended Application Scenarios


Chemical Library Diversification

Given the compound's fully characterized but biologically unannotated status [1][2], the most defensible use case is as a diversity element in a high-throughput screening (HTS) library aimed at expanding the piperidine-1-carboxamide chemotype. Its ortho-methoxyphenyl urea and 3-cyanobenzamide substitution pattern is structurally distinct from commonly screened piperidine analogs, potentially capturing novel target interactions. However, this application requires no pre-existing biological data for the compound itself, as it serves as a discovery input rather than a validated probe.

Negative Control for SAR Studies

In SAR campaigns exploring the role of the N-phenyl urea substituent on piperidine-1-carboxamide activity, this compound—bearing an N-(2-methoxyphenyl) group—can serve as a matched molecular pair (MMP) comparator to analogs with N-(4-methoxyphenyl), N-(2-chlorophenyl), or N-tert-butyl substitutions . Since no biological data exist to define its potency [1], it is most appropriately deployed as a negative-control or baseline compound whose activity is measured alongside the series, rather than as a reference standard with expected activity.

Analytical Reference for Chromatography

The compound's well-defined physical properties (exact mass: 392.18484 Da, InChIKey: FKKFRRJLOZVWHI-UHFFFAOYSA-N, XLogP3: 2.5) [2] and availability from multiple chemical suppliers make it a candidate for use as a retention-time marker or system suitability standard in reverse-phase HPLC or LC-MS method development for piperidine-1-carboxamide analytes. This application leverages physicochemical characterization and does not depend on biological annotation.

Docking Model Calibration

The absence of an X-ray or cryo-EM structure bound to a macromolecular target [1][2] means the compound is not currently suitable for calibrating docking workflows against a known pose. However, its drug-like computed property profile and conformational flexibility (5 rotatable bonds, MW 392.5) [2] make it a useful test ligand for evaluating force-field parameterization or conformational sampling algorithms in the piperidine-1-carboxamide chemical space.

Application
Selection Property
Validation Focus
Chemical Library Diversification
Chemotype diversity and drug-like profile
HTS hit rate and novelty assessment
Negative Control for SAR Studies
Matched molecular pair suitability
Activity context vs N-phenyl urea variants
Analytical Reference for Chromatography
Well-defined computed physicochemical properties
Retention-time reproducibility and system suitability
Docking Model Calibration
Conformational flexibility and drug-like properties
Force-field parameterization accuracy
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